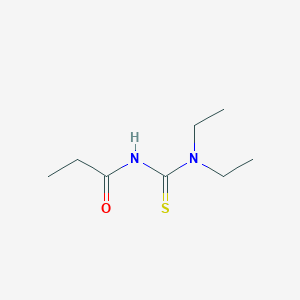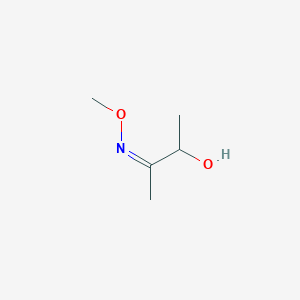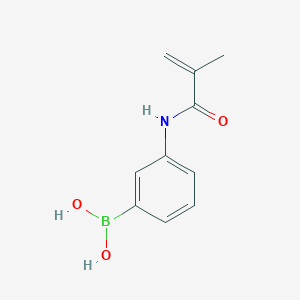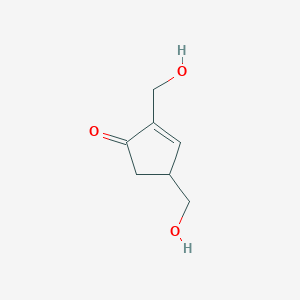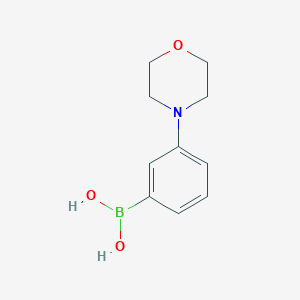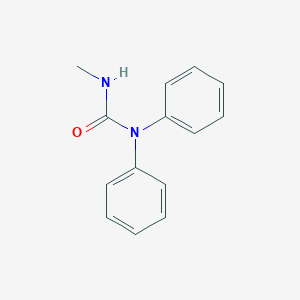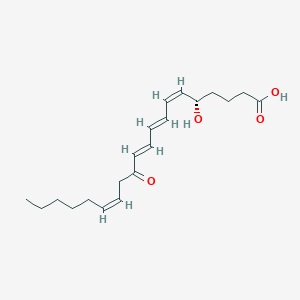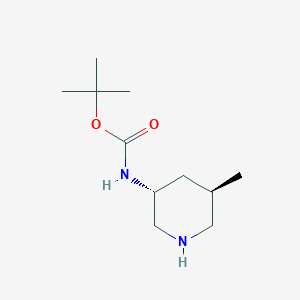
2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone
説明
“2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone” is a type of trifluoromethyl ketone (TFMK). TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . Trifluoromethyl phenyl sulfone, a related compound, is traditionally a nucleophilic trifluoromethylating agent .
Synthesis Analysis
Trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor. Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Chemical Reactions Analysis
In a chemical reaction, trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor. This reaction can be promoted by visible light, realizing the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .科学的研究の応用
Organocatalysis
Field
Application
Trifluoromethylated compounds, such as (thio)urea derivatives, are used as organocatalysts in organic chemistry . They activate substrates and stabilize developing negative charges in transition states using explicit double hydrogen bonding .
Methods
The catalyst is added to the reaction mixture, where it activates substrates and stabilizes developing negative charges in transition states .
Results
These catalysts have played a very important role in the development of H-bond organocatalysts and are used extensively in promoting organic transformations .
Synthesis of Fluorinated Pharmacons
Field
Application
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
Methods
Various methods are available for the synthesis of TFMKs, which are then used as key intermediates in medicinal chemistry .
Results
TFMKs have been successfully used as key intermediates in the synthesis of various fluorinated pharmacons .
Catalyst Development
Application
Certain (thio)urea derivatives, such as N,N′-bis [3,5-bis (trifluoromethyl)phenyl]thiourea, are used extensively in promoting organic transformations . They activate substrates and stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .
Results
These catalysts have played a very important role in the development of H-bond organocatalysts .
Antitubercular Agents
Application
Trifluoromethyl groups are used widely in antitubercular research . They improve the biological activity and selectivity of these compounds .
Methods
The trifluoromethyl group is introduced into the antitubercular molecule during its synthesis .
Results
The introduction of the trifluoromethyl group can enhance the effectiveness of the antitubercular agents .
特性
IUPAC Name |
2-methylsulfonyl-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOAKSYPFZFHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379572 | |
| Record name | 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
128306-96-7 | |
| Record name | 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



